molecular formula C13H13NO3 B2639198 (2,8-Dimethyl-quinolin-4-yloxy)-acetic acid CAS No. 123452-95-9

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid

Cat. No. B2639198
CAS RN: 123452-95-9
M. Wt: 231.251
InChI Key: CXMXXTAIGYFCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid, also known as DMQA, is an organic compound commonly used in scientific research. It is a derivative of quinoline and is used in the synthesis of a variety of compounds for a range of applications. DMQA is a versatile compound that has been studied for its potential use in drug development, as well as for its biochemical and physiological effects.

Scientific Research Applications

Biomonitoring and Metabolic Pathways

Heterocyclic aromatic amines, like MeIQx (a compound structurally related to DMQA), are monitored in human exposure studies by measuring their metabolites in urine. These studies highlight the significance of N-oxidation in the metabolism of HAAs in vivo. For instance, the development of biomonitoring procedures for heterocyclic aromatic amine metabolites showcases the intricate metabolic pathways these compounds undergo, including their phase II conjugation reactions such as glucuronidation and sulfamation, which are significant pathways of detoxification in humans (Stillwell et al., 1999).

Neurotoxicity and Neurological Disorders

Quinolinic acid, a neurotoxin and an agonist of N-methyl-D-aspartate receptors, has been implicated in the etiology of human seizure disorders and other neurological conditions. Research quantifying quinolinic acid in brain and cerebrospinal fluid (CSF) of patients with seizures or other neurological impairments reveals its potential role in the pathogenesis of these disorders. Elevated levels of quinolinic acid in the CSF are associated with various stages of neurological diseases, suggesting its direct involvement in brain dysfunction associated with conditions like HIV-1 infection and traumatic brain injury (Heyes et al., 1990).

Implications in Disease Mechanisms

Studies have shown that HAAs and their metabolites may have implications in disease mechanisms, including cancer and neurodegenerative diseases. For example, the urinary excretion of sulfamate and glucuronide conjugates of MeIQx highlights the body's effort to detoxify potentially harmful compounds. The metabolism of these amines, including the formation of DNA adducts, provides insight into the carcinogenic potential of HAAs, which is a significant concern in public health research (Stillwell et al., 1994).

properties

IUPAC Name

2-(2,8-dimethylquinolin-4-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-4-3-5-10-11(17-7-12(15)16)6-9(2)14-13(8)10/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMXXTAIGYFCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid

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